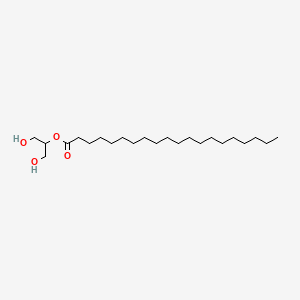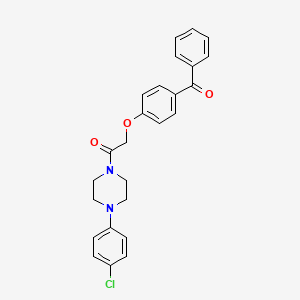![molecular formula C15H14N2OS B14162232 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one CAS No. 634593-52-5](/img/structure/B14162232.png)
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide and potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines .
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Biology: It has shown promise in biological assays for its potential antimicrobial and antitumor activities.
Industry: Its derivatives are used in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase, enzymes crucial for DNA replication and cell division .
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine-4-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Thieno[3,4-b]pyridine derivatives: These compounds also have a fused thiophene and pyrimidine ring system and are studied for their pharmacological properties.
Uniqueness
5,6-Dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties.
特性
CAS番号 |
634593-52-5 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC名 |
5,6-dimethyl-3-(3-methylphenyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14N2OS/c1-9-5-4-6-12(7-9)17-8-16-14-13(15(17)18)10(2)11(3)19-14/h4-8H,1-3H3 |
InChIキー |
NFTPSECQLUBEKN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)N2C=NC3=C(C2=O)C(=C(S3)C)C |
溶解性 |
2.5 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


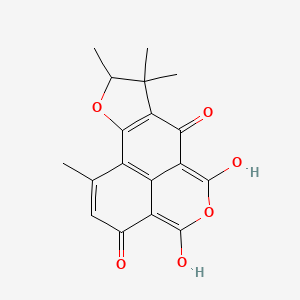

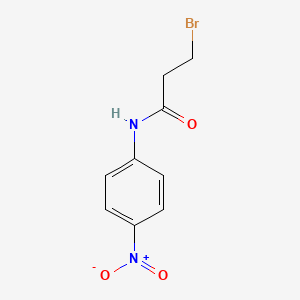
![N-(3-methylphenyl)-2-{3-[(3-methylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14162170.png)
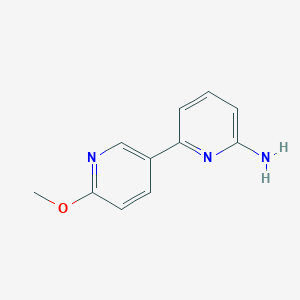

![3-[[4-[bis(2-cyanoethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]-(2-cyanoethyl)amino]propanenitrile](/img/structure/B14162182.png)
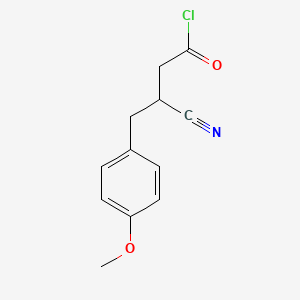
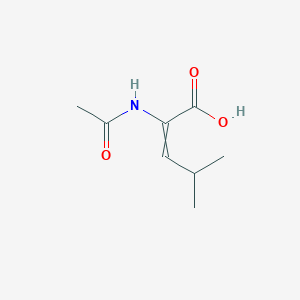
![Tert-butyl 3-amino-6-tert-butyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B14162216.png)
![5-[(Z)-2-phenylethenyl]-1,3-benzodioxole](/img/structure/B14162226.png)
